ent-11beta-Hydroxyatis-16-ene-3,14-dione ent-11beta-Hydroxyatis-16-ene-3,14-dione
Brand Name: Vulcanchem
CAS No.: 1092103-22-4
VCID: VC0211237
InChI: InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3/t12-,13-,16-,17+,19-,20-/m1/s1
SMILES: CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol

ent-11beta-Hydroxyatis-16-ene-3,14-dione

CAS No.: 1092103-22-4

Cat. No.: VC0211237

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

ent-11beta-Hydroxyatis-16-ene-3,14-dione - 1092103-22-4

Specification

CAS No. 1092103-22-4
Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
IUPAC Name (1S,4S,9R,10S,11R,12R)-11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione
Standard InChI InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3/t12-,13-,16-,17+,19-,20-/m1/s1
SMILES CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C
Canonical SMILES CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C
Appearance Powder

Introduction

Structural Features

The structure of ent-11β-Hydroxyatis-16-ene-3,14-dione includes:

  • A tetracyclic diterpenoid backbone.

  • Hydroxyl functionality at the C11 position.

  • Two ketone groups at C3 and C14.

  • A methylidene group at C16.

These features contribute to its reactivity and biological activity profile . A 3D conformer of the molecule illustrates its rigid stereochemistry and spatial arrangement of functional groups.

Chemical Properties and Spectroscopic Analysis

Physical Properties

The compound appears as a white crystalline powder with a purity of up to 98% when isolated for experimental use . It has a topological polar surface area (TPSA) of 54.40 Ų, indicating moderate polarity suitable for interactions with both hydrophilic and hydrophobic environments .

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-resolution Mass Spectrometry (HRMS) have been used to characterize this compound.

NMR Spectroscopy

The proton (1^1H NMR) spectrum reveals:

  • Signals for four methyl groups.

  • Peaks corresponding to oxygenated methine protons.

  • Olefinic methylene signals indicative of the methylidene group at C16.

The carbon (13^{13}C NMR) spectrum confirms:

  • Two ketocarbonyl carbons at δ ~209 ppm and δ ~211 ppm.

  • An ester carbonyl group at δ ~170 ppm.

  • Signals for sp3^3-hybridized carbons in the tetracyclic core .

Infrared (IR) Spectroscopy

Characteristic IR absorption bands include:

  • Hydroxyl group: ~3484 cm1^{-1}.

  • Carbonyl groups: ~1746 cm1^{-1} and ~1715 cm1^{-1}.
    These features corroborate the presence of hydroxyl and ketone functionalities in the molecule .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides an exact mass of 316.2038 g/mol, consistent with its molecular formula C20H28O3C_{20}H_{28}O_3 .

Biosynthesis

Diterpenoid Biosynthetic Pathways

Diterpenoids are synthesized from geranylgeranyl diphosphate (GGDP), a precursor derived from the mevalonate pathway or the methylerythritol phosphate pathway in plants . Enzymatic cyclization of GGDP by diterpene synthases yields various diterpenoid scaffolds.

For ent-11β-Hydroxyatis-16-ene-3,14-dione, biosynthesis likely involves:

  • Cyclization to form the ent-atisane skeleton.

  • Oxidation reactions introducing hydroxyl and ketone functionalities at specific positions.
    These transformations are mediated by cytochrome P450 enzymes and other oxidoreductases .

Natural Sources

This compound has been isolated from species in the genus Euphorbia, known for their rich diterpenoid content . The structural diversity within this genus reflects evolutionary adaptations for plant defense mechanisms.

Biological Activities

Cytotoxicity

Diterpenoids like ent-11β-Hydroxyatis-16-ene-3,14-dione exhibit cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation pathways . The hydroxyl group at C11 plays a critical role in enhancing cytotoxicity.

Anti-inflammatory Effects

Studies on related compounds suggest that modifications at C11 can modulate anti-inflammatory activity by suppressing pro-inflammatory cytokines such as TNF-α\alpha, IL-66, and COX-22 .

Antimicrobial Properties

The compound demonstrates moderate activity against bacterial strains due to its ability to disrupt membrane integrity or inhibit essential enzymes .

Structure–Activity Relationship (SAR)

SAR studies reveal that:

  • The hydroxyl group at C11 enhances cytotoxicity but may reduce anti-inflammatory potency.

  • Ketone groups at C3 and C14 are critical for maintaining biological activity.
    These findings provide insights into designing analogs with improved efficacy .

Applications in Drug Discovery

Lead Optimization

The structural framework of ent-11β-Hydroxyatis-16-ene-3,14-dione serves as a template for synthesizing analogs with tailored pharmacological profiles.

Biocatalysis

Enzymes involved in its biosynthesis can be exploited for biocatalytic production of novel diterpenoids with industrial relevance .

PropertyValue
Molecular FormulaC20H28O3C_{20}H_{28}O_3
Molecular Weight316.4 g/mol
Topological Polar Surface Area54.40 Ų
Key Functional GroupsHydroxyl, Ketones

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